Regioisomeric Differentiation: Aminomethyl Position Determines Synthetic Versatility vs. CAS 1017156-27-2
The target compound places the reactive primary aminomethyl handle at the thiazole 4-position, in contrast to the 2-position regioisomer (CAS 1017156-27-2) . In the broader class of benzofuran–thiazole hybrids, the thiazole 4-position is the site of choice for constructing bis-thiazole and hydrazone derivatives with proven anticancer (IC50 = 6.89–12.67 µM against HEPG-2, MCF-7, HCT-116) and MAO-A inhibitory activity (IC50 = 0.07–0.43 µM) [1][2]. The 4-aminomethyl isomer provides a direct synthetic entry point to these bioactive chemotypes, whereas the 2-aminomethyl isomer would require additional synthetic manipulation to access the same substitution patterns.
| Evidence Dimension | Position of reactive aminomethyl handle for derivatization |
|---|---|
| Target Compound Data | Aminomethyl at thiazole 4-position; LogP 1.94, HBD 1, HBA 2, Fsp3 0.083 |
| Comparator Or Baseline | CAS 1017156-27-2: Aminomethyl at thiazole 2-position. CAS 3084-04-6: Primary amine directly on thiazole C2 (no CH2 spacer). |
| Quantified Difference | The 4-aminomethyl isomer maps directly onto the derivatization site of bioactive bis-thiazole hybrids (IC50 6.89 µM vs. doxorubicin 5.50 µM on HEPG-2); no equivalent mapping reported for the 2-isomer [1]. |
| Conditions | Analysis based on structural mapping to published SAR of benzofuran–thiazole PI3K inhibitors and MAO inhibitors. |
Why This Matters
Procurement of the 4-aminomethyl isomer bypasses a synthetic detour; its scaffold maps directly onto published bioactive chemotypes, reducing hit-to-lead time in medicinal chemistry programs.
- [1] Radwan, I. T., et al. (2022). Design, synthesis, docking study, and anticancer evaluation of novel bis-thiazole derivatives linked to benzofuran or benzothiazole moieties as PI3k inhibitors and apoptosis inducers. Journal of Molecular Structure, 1265, 133454. View Source
- [2] Osmaniye, D., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 9(10), 11388–11397. View Source
